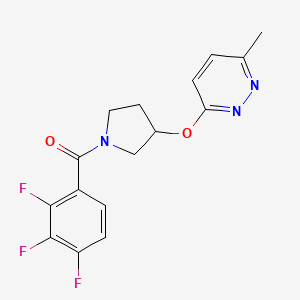
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT is a synthetic compound that belongs to the class of pyrrolidines and has a molecular formula of C18H16F3N2O2.
Scientific Research Applications
Compound Synthesis and Biological Activity
A variety of novel compounds related to (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone have been synthesized for different biological applications. For instance, Malik & Khan (2014) synthesized a series of compounds and evaluated their anticonvulsant activities through the maximal electroshock (MES) test, discovering potent compounds with significant protective indices compared to reference drugs (Malik & Khan, 2014). Similarly, Katariya et al. (2021) conducted a study on the synthesis of novel biologically potent heterocyclic compounds and found some to have high potency against cancer cell lines and significant antimicrobial activities (Katariya et al., 2021).
Structural Analysis and Molecular Docking
Research has also focused on the structural analysis of related compounds. For example, Rusnac et al. (2020) studied unexpected products formed from a specific condensation reaction, elucidating the structure of the compounds and their antimicrobial and antioxidant activity (Rusnac et al., 2020). Additionally, Huang et al. (2021) synthesized boric acid ester intermediates, conducted conformational analyses, and investigated molecular structures using density functional theory (DFT), revealing significant physicochemical properties (Huang et al., 2021).
Synthesis Methodologies and Applications
Moreover, studies have described synthesis methodologies for related compounds and evaluated their applications. Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the potential of these methodologies in organic synthesis of heterocycles for various applications (Zhang et al., 2020).
properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-9-2-5-13(21-20-9)24-10-6-7-22(8-10)16(23)11-3-4-12(17)15(19)14(11)18/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXKDHSUHBYBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



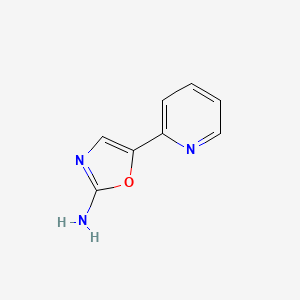
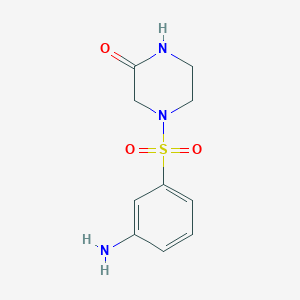
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)
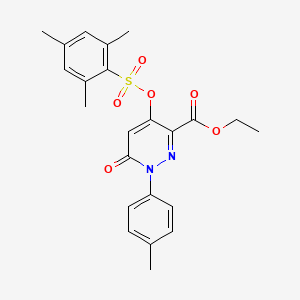
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2470824.png)
![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)
![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)
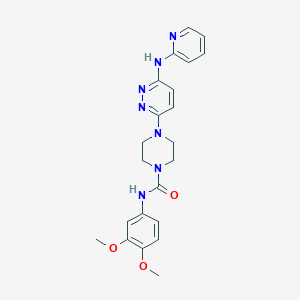
![N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2470831.png)
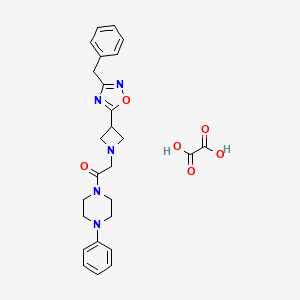
![4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2470834.png)
![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)